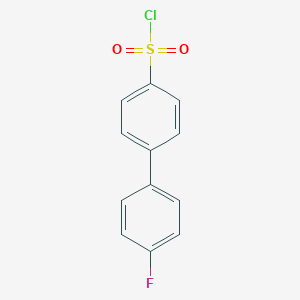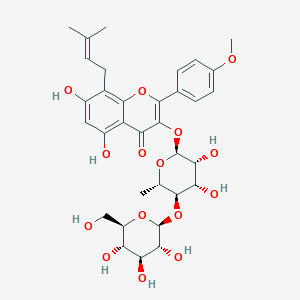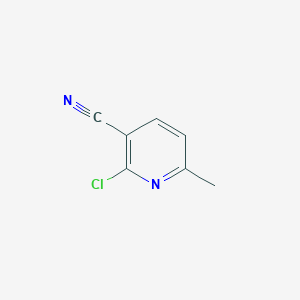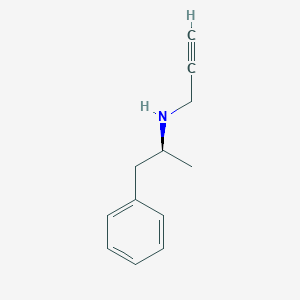
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine, also known as propargylamphetamine (PAL-287), is a synthetic compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It has been found to possess neuroprotective and neurorestorative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mecanismo De Acción
PAL-287 works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, PAL-287 can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
PAL-287 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. It has also been found to have neuroprotective and neurorestorative properties, which can help to prevent and reverse the damage caused by neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PAL-287 is that it has been shown to be effective in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This makes it a promising candidate for further research and development. However, one of the limitations of PAL-287 is that it is a highly potent MAOI, which can increase the risk of drug interactions and side effects.
Direcciones Futuras
There are a number of future directions for research on PAL-287. One area of focus is the development of more selective MAOIs that can target specific isoforms of MAO. Another area of focus is the development of novel delivery methods that can improve the bioavailability and efficacy of PAL-287. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of PAL-287 in humans.
Métodos De Síntesis
The synthesis of PAL-287 involves a multi-step process, starting with the reaction of phenylacetylene with propargyl bromide to form phenylpropargyl bromide. This is then reacted with lithium diisopropylamide to form the corresponding lithium acetylide, which is subsequently reacted with 2-amino-1-phenylethanol to form the final product, PAL-287.
Aplicaciones Científicas De Investigación
PAL-287 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been found to inhibit the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, PAL-287 can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Propiedades
Número CAS |
56862-30-7 |
|---|---|
Nombre del producto |
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m0/s1 |
Clave InChI |
UUFAJPMQSFXDFR-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)NCC#C |
SMILES |
CC(CC1=CC=CC=C1)NCC#C |
SMILES canónico |
CC(CC1=CC=CC=C1)NCC#C |
Sinónimos |
(αS)-α-Methyl-N-2-propynylbenzeneethanamine; (S)-α-Methyl-N-2-propynylbenzeneethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



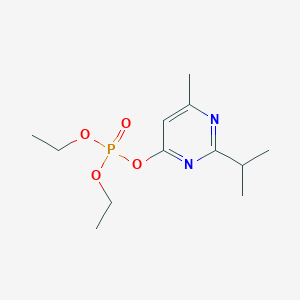
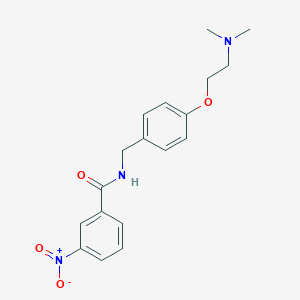
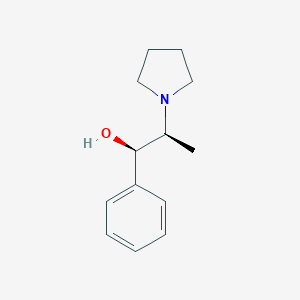
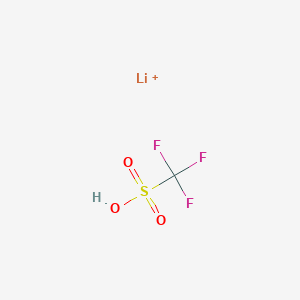
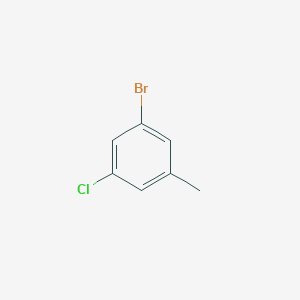
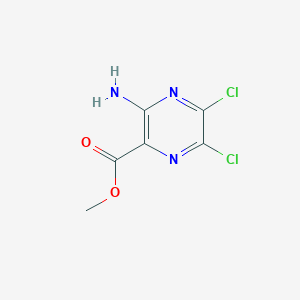
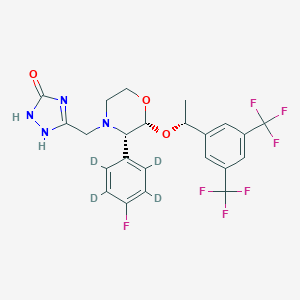
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
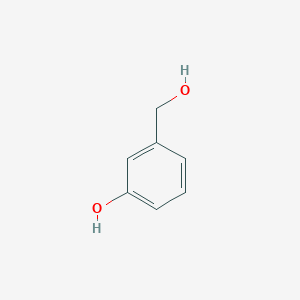
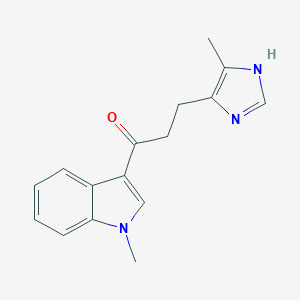
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
